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molecular formula C9H8N2O B8665014 (1-Oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile CAS No. 189262-81-5

(1-Oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile

Cat. No. B8665014
M. Wt: 160.17 g/mol
InChI Key: XJYVFDJNLPPLNC-UHFFFAOYSA-N
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Patent
US05616604

Procedure details

To 100 ml H2O0 were added 8.6% of compound 2 and 5.2 g KCN. The solution was gently heated to 100° C. and kept stirring for 10 minutes. After cooling to r.t., the reaction mixture was extracted with CH2CI2 (60×3). Evaporated the solvent, 6 g oil was obtained. Purified by column chromatography on silica gel, 4 g of compound 8 was obtained as white powder, mp 68° C., yield 68%.
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
CN([CH2:4][CH:5]1[CH2:12][N:11]2[C:7](=[CH:8][CH:9]=[CH:10]2)[C:6]1=[O:13])C.[C-:14]#[N:15].[K+]>>[C:14]([CH2:4][CH:5]1[CH2:12][N:11]2[C:7](=[CH:8][CH:9]=[CH:10]2)[C:6]1=[O:13])#[N:15] |f:1.2|

Inputs

Step One
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1C(C2=CC=CN2C1)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
kept stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CH2CI2 (60×3)
CUSTOM
Type
CUSTOM
Details
Evaporated the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)CC1C(C2=CC=CN2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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